3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHRDZBLZWKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674498 | |
| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-83-0 | |
| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Route via Acyl Chloride Cyclization
Step 1: Preparation of Amidoxime
- Starting from 2-bromobenzaldehyde, the corresponding amidoxime is synthesized by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol.
Step 2: Cyclization with Acyl Chloride
- The amidoxime is then reacted with 3-chlorobenzoyl chloride (or a similar activated acyl derivative) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran.
- The reaction is typically carried out under inert atmosphere at temperatures ranging from 0 °C to 60 °C for several hours (e.g., 6 to 48 hours).
- Bases like triethylamine or potassium phosphate are employed to facilitate cyclization and neutralize generated HCl.
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and poured into water or aqueous salt solutions to precipitate the product.
- The crude product is filtered, washed with water or hot water, and dried.
- Further purification may involve recrystallization or chromatography.
This method is supported by analogous syntheses of 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole, which share similar reaction conditions and reagents.
One-Pot Cyclodehydration from Amidoximes and Carboxylic Acids
- A one-pot synthesis involves reacting amidoximes directly with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.
- After stirring at room temperature for 24 hours, triethylamine is added, and the mixture is heated to about 100 °C for 3 hours to promote cyclodehydration forming the 1,2,4-oxadiazole ring.
- The product is then extracted and purified.
This method provides an efficient route with mild conditions and is adaptable to various substituents, including halogenated phenyl groups.
Alternative Methods: Diazidoglyoxime Ester Route (Less Common for This Compound)
- Although primarily applied to bis-1,2,4-oxadiazoles, diazidoglyoxime esters can be converted to oxadiazoles via Staudinger reaction with triphenylphosphine followed by intramolecular aza-Wittig cyclization.
- This method offers mild conditions and good yields but is more complex and less commonly used for monosubstituted derivatives like 3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, 2-methyltetrahydrofuran, ethanol | Polar aprotic solvents favored for cyclization |
| Temperature | 0 °C to 100 °C | Lower temps for acylation; higher temps for cyclodehydration |
| Reaction Time | 4 to 48 hours | Longer times improve yield and completion |
| Base | Triethylamine, potassium phosphate, sodium hydroxide | Neutralizes acids; facilitates cyclization |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or side reactions |
| Workup | Aqueous extraction, filtration, recrystallization | Removal of salts and impurities |
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Amidoxime formation | 2-Bromobenzaldehyde + hydroxylamine hydrochloride, sodium acetate, ethanol | 75-85 | >95 | Standard amidoxime synthesis |
| Cyclization with 3-chlorobenzoyl chloride | Amidoxime + acyl chloride, triethylamine, DMF, 60 °C, 6-24 h | 60-80 | 90-98 | Product precipitates on aqueous workup |
| One-pot amidoxime + acid + EDC/HOAt | Room temp 24 h + 100 °C 3 h, DMF, triethylamine | 65-85 | >95 | Mild, scalable, parallel synthesis |
Summary of Research Findings
- The amidoxime-acyl chloride cyclization route remains the most widely used and reliable method for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound.
- Reaction conditions such as solvent choice, temperature, and base significantly influence yield and purity.
- One-pot methods using carbodiimide coupling agents offer operational simplicity and are compatible with diverse substituents.
- Alternative methods like diazidoglyoxime ester cyclization provide innovative routes but are less common for this specific compound.
- Purification typically involves aqueous workup and recrystallization, yielding high-purity products suitable for further application.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole serves as a versatile building block in organic chemistry. Its structure allows for the introduction of various functional groups through substitution reactions, facilitating the synthesis of more complex molecules. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .
Table 1: Synthetic Applications of this compound
| Application Type | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic compounds |
| Functionalization | Enables introduction of various substituents |
| Pharmaceutical Synthesis | Precursor for drug development |
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have explored the potential of this compound in inhibiting cancer cell proliferation and as a lead compound for drug development .
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of this compound .
Material Science
In materials science, this compound has been investigated for its application in developing new materials with specific optical and electronic properties. Its incorporation into polymer matrices has shown promise in enhancing material performance for applications such as sensors and organic light-emitting diodes (OLEDs) .
Table 2: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Composites | Enhances mechanical and thermal properties |
| Optical Devices | Potential use in sensors and OLEDs |
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):
Replacing the 3-chlorophenyl group with a methyl group reduces steric hindrance and electron-withdrawing effects. The methyl substituent improves solubility but diminishes electronic interactions with targets, as seen in its moderate insecticidal activity (LC₅₀ > 1 mg/L) compared to halogenated analogs .3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2):
The chloromethyl group introduces reactivity for further functionalization, but the para-bromophenyl group lacks the steric effects of the ortho-bromo substituent in the target compound. This analog shows lower thermal stability due to the labile chloromethyl group .(E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (Compound 34):
Replacing the 2-bromophenyl with a vinyl-bromothiophene group enhances π-π stacking with hydrophobic enzyme pockets, leading to potent inhibitory activity (IC₅₀ = 9.1 µM) . However, the thiophene moiety increases synthetic complexity compared to the target compound.
Key Findings :
- Halogenated analogs generally exhibit enhanced bioactivity due to improved target binding via halogen bonds and hydrophobic interactions.
Physicochemical Properties
- LogP and Solubility :
The target compound’s LogP is estimated to be higher than methyl-substituted analogs (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole, LogP = 2.8) due to the hydrophobic 3-chlorophenyl group. This may reduce aqueous solubility but enhance membrane permeability . - Thermal Stability :
Halogenated 1,2,4-oxadiazoles typically decompose above 200°C. The target compound’s stability is comparable to 3-(4-bromophenyl)-1,2,4-oxadiazole (decomposition at 210°C) .
Structure-Activity Relationship (SAR) Insights
- Halogen Effects: Bromine and chlorine atoms enhance dipole interactions and binding to electron-rich enzyme pockets. The ortho-bromo group may sterically hinder non-target interactions, improving selectivity .
- Aromatic Substitution : Meta-chloro substitution on the phenyl ring balances electronic withdrawal and steric effects, as seen in the high activity of compound 3IIl .
- Heterocyclic Modifications : Replacing one phenyl group with a thiophene (e.g., compound 34) improves π-stacking but complicates synthesis .
Biological Activity
The compound 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole belongs to the oxadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H8BrClN2O
- Molecular Weight : 319.58 g/mol
Biological Activity Overview
Oxadiazoles are known for their multifaceted biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative under consideration has shown promising results in various studies related to cancer therapy.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound displayed significant cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
- Another investigation highlighted the compound's ability to inhibit tumor growth in vivo in xenograft models, suggesting its potential as a therapeutic agent against solid tumors .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis |
| MCF-7 | 10.5 | Inhibition of cell proliferation |
| HCT116 | 8.0 | Modulation of cell cycle regulators |
| A549 (lung) | 12.0 | Activation of caspases |
Research Findings
Recent research has identified several key findings regarding the biological activity of this compound:
- In vitro Studies : The compound exhibited a dose-dependent inhibition of cell growth across various cancer cell lines. Notably, it was more effective against breast and colon cancer cells compared to others .
- In vivo Studies : In animal models, treatment with this oxadiazole derivative resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential for further development as an anticancer drug .
- Synergistic Effects : Preliminary data suggest that combining this compound with standard chemotherapeutic agents may enhance overall efficacy while reducing side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
